INCB054329 INCB054329 INCB054329, also known as INCB-54329, is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Brand Name: Vulcanchem
CAS No.: 1628607-64-6
VCID: VC0530574
InChI: InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1
SMILES: CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol

INCB054329

CAS No.: 1628607-64-6

Cat. No.: VC0530574

Molecular Formula: C19H16N4O3

Molecular Weight: 348.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

INCB054329 - 1628607-64-6

Specification

CAS No. 1628607-64-6
Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
IUPAC Name (11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
Standard InChI InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1
Standard InChI Key XYLPKCDRAAYATL-OAHLLOKOSA-N
Isomeric SMILES CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5
SMILES CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
Canonical SMILES CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
Appearance Solid powder

Introduction

Chemical Structure and Properties

INCB054329 features a novel fused tricyclic scaffold discovered through a fragment-to-pharmacophore strategy. The structural design includes an isoxazole moiety that mimics the acetyl lysine group in the BRD4-BD1 binding pocket, while its pyridyl ring binds on the WPF shelf, enabling specific interactions with BET proteins .

The basic physicochemical properties of INCB054329 are summarized in the following table:

PropertyValue
Molecular Weight348.36
CAS Number1628607-64-6
Solubility in DMSO (25°C)70 mg/mL (200.94 mM)
Solubility in Ethanol (25°C)70 mg/mL (200.94 mM)
Solubility in Water (25°C)<1 mg/mL

Table 1: Physicochemical properties of INCB054329

Mechanism of Action

INCB054329 functions as a selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins contain tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histone tails, facilitating the recruitment of transcriptional machinery to chromatin. By binding to these bromodomains, INCB054329 prevents the interaction between BET proteins and acetylated histones, thereby disrupting their role in transcriptional regulation .

The inhibitory potency of INCB054329 against individual BET bromodomains has been determined through biochemical assays, with IC50 values as follows:

BET BromodomainIC50 (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263

Table 2: IC50 values of INCB054329 against individual BET bromodomains

Notably, INCB054329 demonstrates high selectivity for BET family proteins, showing no significant inhibitory activity against 16 non-BET bromodomains at concentrations up to 3 μM . This selectivity profile minimizes off-target effects, making it a valuable tool for investigating BET-dependent biological processes.

Preclinical Studies and Pharmacological Profile

Antiproliferative Activity

INCB054329 has shown potent antiproliferative activity across multiple cancer cell lines. In a panel of 32 hematologic cancer cell lines derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma, the median 50% growth inhibition (GI50) value was determined to be 152 nM, with values ranging from 26 to 5000 nM . This growth inhibition correlates with a concentration-dependent accumulation of cells in the G1 phase of the cell cycle, suggesting that INCB054329 interferes with cell cycle progression .

Importantly, the compound demonstrates a degree of selectivity for cancer cells over normal cells. When tested against T cells isolated from non-diseased donors and stimulated ex vivo with interleukin-2 (IL-2), the GI50 value was 2.435 μM, significantly higher than the values observed for most cancer cell lines .

Transcriptional Effects

In multiple myeloma models, INCB054329 has been shown to decrease the expression of several oncogenes. Beyond the well-established suppression of c-MYC, which is a hallmark effect of BET inhibitors, INCB054329 also reduces the expression of FGFR3 and NSD2/MMSET/WHSC1, which are frequently deregulated in t(4;14)-rearranged multiple myeloma . This broader transcriptional effect distinguishes INCB054329 and suggests potential efficacy in specific genetic subtypes of multiple myeloma.

In Vivo Efficacy

Despite exhibiting high clearance and a short half-life in mice, INCB054329 has demonstrated efficacy in multiple xenograft models. At exposures that effectively suppressed c-MYC expression, the compound was found to be both efficacious and well-tolerated in KMS-12-BM and MM1.S multiple myeloma xenograft models . Additionally, activity has been observed in xenograft models of acute myelogenous leukemia, diffuse large B-cell lymphoma, and castrate-resistant prostate cancer, with tumor growth inhibition correlating with reduction in MYC levels .

Pharmacokinetic Properties

INCB054329 exhibits distinct pharmacokinetic characteristics that impact its clinical utility. A notable feature is its relatively short terminal elimination half-life, measured at a mean of 2.24 hours (standard deviation 2.03 hours) . This contrasts with the related BET inhibitor INCB057643, which has a substantially longer half-life of 11.1 hours .

The compound also shows high interpatient variability in oral clearance, with a coefficient of variation of 142%, compared to 45.5% for INCB057643 . This variability is evident across all evaluated starting doses and presents a potential challenge for consistent dosing in clinical settings. The table below summarizes key pharmacokinetic parameters:

ParameterINCB054329INCB057643 (Comparison)
Terminal elimination half-life (t1/2)2.24 ± 2.03 hours11.1 ± 8.27 hours
Oral clearance (CLss/F)95.5 ± 135 L/h11.1 ± 4.97 L/h
Interpatient variability (CV%)142%45.5%

Table 3: Comparison of pharmacokinetic parameters between INCB054329 and INCB057643

This pharmacokinetic profile has implications for dosing strategies in clinical applications, potentially necessitating more frequent administration to maintain therapeutic concentrations.

Clinical Development and Trials

INCB054329 has been evaluated in a phase 1/2, open-label, dose escalation and expansion clinical trial (study INCB 54329-101; NCT02431260) that began on June 8, 2015 . This first-in-human study assessed the safety, tolerability, and preliminary efficacy of INCB054329 as monotherapy in patients with advanced malignancies.

Study Design and Patient Population

In the clinical trial, a total of 69 patients with advanced malignancies received oral INCB054329 as monotherapy . The compound was administered at doses ranging from 15 to 30 mg once daily (QD) and 15 to 25 mg twice daily (BID), utilizing various regimens including continuous daily dosing and intermittent schedules (5-days on/2-days off; 4-days on/3-days off; 7-days on/7-days off) .

The patient population had the following characteristics:

CharacteristicValue
Median age (range)63 (18-87) years
Women, n (%)36 (52%)
White/Caucasian, n (%)65 (94%)
ECOG performance status 0, n (%)22 (32%)
ECOG performance status 1, n (%)47 (68%)

Table 4: Demographic and baseline characteristics of patients in the INCB054329 clinical trial

Treatment Outcomes

As of the data cutoff date (April 11, 2018), all 69 patients had discontinued treatment with INCB054329. The primary reasons for discontinuation were:

Reason for Discontinuationn (%)
Disease progression53 (77%)
Withdrew consent5 (7%)
Physician decision3 (4%)
Adverse event2 (3%)
Other reasons4 (6%)
Lost to follow-up1 (1%)
Death1 (1%)

Table 5: Reasons for treatment discontinuation in the INCB054329 clinical trial

Therapeutic Applications in Cancer

Multiple Myeloma

INCB054329 has shown particular promise in models of multiple myeloma. In addition to suppressing c-MYC expression, which is a common mechanism of BET inhibitors in cancer, INCB054329 has demonstrated more specific effects in certain genetic subtypes of multiple myeloma. In t(4;14)-rearranged multiple myeloma cell lines, INCB054329 decreases the expression of the oncogenes FGFR3 and NSD2/MMSET/WHSC1, which are frequently deregulated in this genetic subtype .

Another important mechanism in multiple myeloma is the suppression of interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling. INCB054329 has been shown to displace binding of BRD4 to the promoter of the IL6 receptor (IL6R), leading to reduced levels of IL6R and diminished signaling through STAT3 . This mechanism provides a rational basis for combination strategies with JAK inhibitors.

Ovarian Cancer

In ovarian cancer models, INCB054329 has demonstrated activity through a different mechanism. The compound has been shown to reduce homologous recombination efficiency, a key DNA repair pathway . This effect creates a synthetic lethal interaction with poly(ADP-ribose) polymerase (PARP) inhibitors, offering a strategic approach for combination therapy in this cancer type.

Combination Therapies

Combination with FGFR Inhibitors in t(4;14)-Positive Multiple Myeloma

Due to its profound suppression of FGFR3 expression, INCB054329 has been shown to sensitize t(4;14)-positive multiple myeloma cells to fibroblast growth factor receptor (FGFR) inhibitors. In the OPM-2 cell line, which carries the t(4;14) translocation, combination treatment with INCB054329 and an FGFR inhibitor demonstrated enhanced efficacy in vivo .

Combination with PARP Inhibitors in Ovarian Cancer

In ovarian cancer models, INCB054329 has been successfully combined with the PARP inhibitor olaparib. This combination cooperatively inhibited xenograft tumor growth, accompanied by reduced BRCA1 expression and proliferation, and increased apoptosis . This strategy leverages the ability of INCB054329 to reduce homologous recombination efficiency, creating a synthetic lethal interaction with PARP inhibition.

Adverse EventIncidence (%)
Nausea35%
Thrombocytopenia33%
Fatigue29%
Decreased appetite26%

Table 6: Common treatment-related adverse events with INCB054329

A significant limitation in the clinical development of INCB054329 was exposure-dependent thrombocytopenia, which restricted the target inhibition that could be safely maintained . This toxicity profile is consistent with other BET inhibitors and represents a common challenge in the clinical development of this drug class.

The pharmacokinetic limitations of INCB054329, including its short half-life and high interpatient variability in oral clearance, ultimately impacted its clinical development. These factors, combined with the observed safety profile, have led to greater interest in newer BET inhibitors like INCB057643, which exhibit more favorable pharmacokinetic properties while maintaining similar pharmacodynamic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator